molecular formula C17H16ClN3O B12924017 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine CAS No. 827031-03-8

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine

Cat. No.: B12924017
CAS No.: 827031-03-8
M. Wt: 313.8 g/mol
InChI Key: LQECWVZHZNSUAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the condensation of 2-chloroquinazolin-4-amine with 4-propoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

Scientific Research Applications

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer and anti-microbial agent.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing changes in gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

CAS No.

827031-03-8

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21)

InChI Key

LQECWVZHZNSUAL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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